N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol and benzoic acid derivatives under cyclization conditions to form the benzothiazole ring.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling with Piperidine: The sulfonylated intermediate is then coupled with 2-ethylpiperidine under nucleophilic substitution conditions.
Amidation: Finally, the product is obtained by amidation with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The benzamide and sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzamide or sulfonamide groups.
Substitution: Substituted benzamide or sulfonamide derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the 2-ethylpiperidine moiety, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-17-5-3-4-12-24(17)29(26,27)18-9-6-15(7-10-18)21(25)23-16-8-11-20-19(13-16)22-14-28-20/h6-11,13-14,17H,2-5,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQUBQQKJGIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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